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Glucomannan polysaccharide from Konjac - 37220-17-0

Glucomannan polysaccharide from Konjac

Catalog Number: EVT-1507619
CAS Number: 37220-17-0
Molecular Formula: C12H22O11
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Glucomannan is a dietary fiber usually made from the root of the konjac plant . It’s historically been used as food and medicine in Asian cultures . Konjac glucomannan (KGM) is a natural soluble polysaccharide obtained from the konjac tuber, with a unique hydrogen bond network, spiral structure, and topological structure .

Synthesis Analysis

The synthesis of konjac glucomannan-graft-polyacrylamide (KGM-g-PAM) was carried out at 25°C by γ-irradiation under a N2 atmosphere . The grafting yield was observed to increase with increasing absorbed dosage and monomer concentration .

Molecular Structure Analysis

The molecular structure of KGM consists of β–glucose and β–mannose, with a small amount of acetyl groups, and it has a chain–like structure with a state of random curl . The conformation of the single–chain of KGM is affected by dihedral angle energy, electrostatic interaction in vacuum, and hydrogen bonding in aqueous solutions .

Chemical Reactions Analysis

Enzymes from fecal bacteria have been investigated for their action on the complex polysaccharide konjac glucomannan (KGM) . The oligosaccharides produced were compared to oligosaccharides from KGM digests with fungal endo -β- (1,4)-glucanase (EG) or endo -β- (1,4)-mannanase (EM) .

Physical And Chemical Properties Analysis

Konjac glucomannan (KGM) is a kind of plant polysaccharide with good cell compatibility and gel properties . Various gels obtained by modification of KGM through physical and chemical methods have great application potential in wound excipients .

Konjac Glucomannan (KGM)

    Compound Description: Konjac glucomannan (KGM) is a natural polysaccharide extracted from konjac tubers. It is composed of glucose and mannose units linked by β-(1→4) glycosidic bonds, with some branching via β-(1→3) linkages []. KGM is known for its high molecular weight, viscosity, and ability to form thermally irreversible gels in the presence of alkali [, ]. It has been explored for various applications in food, pharmaceutical, and biomedical industries due to its biocompatibility, biodegradability, and health benefits [, , , , , , , , , , ].

Deacetylated Konjac Glucomannan (Da-KGM)

    Compound Description: Deacetylated konjac glucomannan (Da-KGM) is produced by removing acetyl groups from KGM []. This process significantly alters the properties of the polysaccharide, enhancing its gelation ability [, ]. Da-KGM hydrogels are known for their thermal irreversibility and find applications in various fields, including food and biomedical engineering.

Konjac Oligo-glucomannan (KOG)

    Compound Description: Konjac oligo-glucomannan (KOG) is produced by the enzymatic degradation of KGM, resulting in lower molecular weight oligosaccharides []. KOG exhibits prebiotic effects, promoting the growth of beneficial gut bacteria and influencing the production of short-chain fatty acids like butyric acid [].

Oxidized Konjac Glucomannan (OKGM)

    Compound Description: Oxidized Konjac Glucomannan (OKGM) is obtained by oxidizing KGM, which can introduce new functional groups and modify its properties []. OKGM, particularly its low molecular weight form produced through methods like ultrasonic treatment, has shown potential anti-inflammatory activity in studies involving macrophages [].

Octenyl Succinic Anhydride-modified Konjac Glucomannan (OSA-KGM)

    Compound Description: Octenyl succinic anhydride-modified Konjac Glucomannan (OSA-KGM) is synthesized by reacting KGM with octenyl succinic anhydride (OSA) [, ]. This modification enhances the hydrophobic properties of KGM by introducing octenyl succinyl groups []. OSA-KGM demonstrates improved interfacial activity, making it suitable for stabilizing oil-in-water emulsions and forming oleogels, which can be used as fat substitutes in food products [].

Konjac Glucomannan Ibuprofen Ester (KGM-IBU)

    Compound Description: Konjac Glucomannan Ibuprofen Ester (KGM-IBU) is synthesized through an esterification reaction between KGM and ibuprofen []. This process conjugates the anti-inflammatory drug ibuprofen to the KGM backbone, creating a potential drug delivery system []. KGM-IBU exhibits sustained-release properties, making it a promising candidate for controlled drug delivery applications [].

Starch

    Compound Description: Starch is a polysaccharide consisting of glucose units, commonly found in plants as a storage form of energy [, ]. It is often found alongside KGM in konjac corms []. The presence of starch, especially in immature corms, can negatively impact the gel strength of KGM gels []. Therefore, selective enzymatic hydrolysis using amylases is often employed to remove starch during KGM extraction [, ].

κ-Carrageenan

    Compound Description: κ-Carrageenan is a linear sulfated polysaccharide extracted from red seaweed []. It is known for its ability to form strong, rigid gels [].

    Relevance: κ-Carrageenan is used synergistically with Glucomannan polysaccharide from Konjac to enhance gel properties. The combination of KGM with κ-carrageenan produces gels with significantly higher strength compared to those formed with locust bean gum and κ-carrageenan [].

Locust Bean Gum

    Compound Description: Locust bean gum, also known as carob gum, is a galactomannan polysaccharide derived from the seeds of the carob tree []. Similar to KGM, it is a thickening and gelling agent used in food and other industries.

    Relevance: Locust bean gum serves as a comparative benchmark for assessing the gelation properties of Glucomannan polysaccharide from Konjac. Notably, KGM/κ-carrageenan gels exhibit superior strength compared to locust bean gum/κ-carrageenan gels [].

Chitosan

    Compound Description: Chitosan is a linear polysaccharide composed of glucosamine and N-acetylglucosamine units []. It is derived from chitin, a natural polymer found in the exoskeletons of crustaceans and insects. Chitosan is known for its biocompatibility, biodegradability, and film-forming properties [].

    Relevance: Chitosan is often blended with Glucomannan polysaccharide from Konjac to create composite materials, particularly for applications like wood adhesives []. The combination leverages the film-forming properties of both polysaccharides, enhancing the overall mechanical strength and adhesive properties of the blend [].

Polyvinyl Alcohol (PVOH)

    Compound Description: Polyvinyl Alcohol (PVOH) is a synthetic water-soluble polymer []. It is widely used in various industrial applications as a binder, thickener, and film former.

    Relevance: PVOH is commonly incorporated into blends containing Glucomannan polysaccharide from Konjac, such as those used in wood adhesives []. The addition of PVOH enhances the bonding strength and water resistance of the resulting material [].

Inulin

    Compound Description: Inulin is a naturally occurring polysaccharide composed of fructose units [, ]. It is a type of dietary fiber found in various plants like chicory and Jerusalem artichoke. Inulin is recognized for its prebiotic effects, promoting the growth of beneficial gut bacteria [, ].

    Relevance: Inulin is often studied in combination with Glucomannan polysaccharide from Konjac for its synergistic effects on gut health [, ]. Both polysaccharides, when consumed together, demonstrate enhanced prebiotic activity, positively modulating the gut microbiota and improving colonic health [, ].

Casein

    Compound Description: Casein is a family of proteins found in milk and a major component of cheese []. It is known for its nutritional value and functional properties, particularly its ability to form gels.

    Relevance: Casein is blended with Glucomannan polysaccharide from Konjac to create composite gels with improved properties []. The interaction between casein and KGM, influenced by factors like temperature and pH, can lead to the formation of gels with enhanced texture and stability [].

Soy Protein Isolate (SPI)

    Compound Description: Soy protein isolate (SPI) is a plant-based protein derived from soybeans []. It is a highly refined protein source widely used in food products due to its nutritional value and functional properties, such as emulsifying and gelling abilities.

    Relevance: SPI is combined with Glucomannan polysaccharide from Konjac to create protein/polysaccharide composite emulsion gels, which can be used as fat substitutes []. The addition of KGM to SPI emulsions enhances gelation and improves the textural properties of the resulting fat substitutes [].

Overview

Glucomannan polysaccharide, specifically derived from the konjac plant (Amorphophallus konjac), is a naturally occurring macromolecular polysaccharide. It belongs to the family of Araceae and is recognized for its unique structural and functional properties. This polysaccharide is primarily composed of β-glucose and β-mannose units, with a notable presence of acetyl groups, which contribute to its solubility and gel-forming capabilities. Glucomannan exhibits high viscosity in aqueous solutions and has applications in various fields including food, pharmaceuticals, and biomedical materials due to its biocompatibility and biodegradability .

Source and Classification

Glucomannan is extracted from the tubers of the konjac plant, which grows predominantly in East Asia. The classification of glucomannan falls under polysaccharides, specifically non-starch polysaccharides, which are further categorized based on their molecular structure into linear and branched types. Konjac glucomannan is characterized by a linear chain structure with β-1,4-glycosidic bonds between the sugar units, leading to its unique physical properties such as gelation and film formation .

Synthesis Analysis

Methods

The synthesis of glucomannan can be achieved through various methods including enzymatic hydrolysis, acid hydrolysis, and graft copolymerization.

  1. Enzymatic Hydrolysis: This method utilizes β-mannanase to cleave the β-1,4-glycosidic bonds in glucomannan, resulting in oligosaccharides with varying degrees of polymerization. The process parameters such as enzyme concentration and substrate concentration significantly affect the yield and composition of the hydrolysates .
  2. Acid Hydrolysis: Acid hydrolysis involves treating glucomannan with dilute acids to produce microcrystals of glucomannan. This method enhances the functional properties of glucomannan by modifying its molecular weight and crystallinity .
  3. Graft Copolymerization: Grafting techniques, such as γ-irradiation, are employed to enhance the properties of glucomannan by attaching other polymer chains (e.g., polyacrylamide) to its backbone. This process improves thermal stability and water absorbency .

Technical Details

The choice of synthesis method depends on the desired characteristics of the final product. For instance, enzymatic hydrolysis allows for precise control over the degree of polymerization, while graft copolymerization can tailor the physical properties for specific applications.

Molecular Structure Analysis

The molecular structure of glucomannan consists primarily of linear chains formed by repeating units of β-D-mannose and β-D-glucose linked by β-1,4-glycosidic bonds. The presence of acetyl groups at approximately 5% to 10% on the mannose units contributes to its solubility in water and influences its gelation properties.

Data

  • Molecular Weight: Varies significantly depending on the extraction method but can range from several thousand to over a million Daltons.
  • Degree of Polymerization: Typically ranges from 50 to several hundred depending on processing conditions.
Chemical Reactions Analysis

Glucomannan undergoes various chemical reactions that modify its structure and enhance its functionality:

  1. Oxidation: Oxidation processes introduce carboxyl groups into glucomannan, altering its solubility and stability in solution .
  2. Carboxymethylation: This etherification modification introduces carboxymethyl groups primarily at the C6 position of sugar rings, enhancing solubility and functional properties .
  3. Graft Copolymerization: The reaction between konjac glucomannan and acrylamide under γ-irradiation leads to new copolymers with improved thermal stability .
Mechanism of Action

The mechanism by which glucomannan functions in biological systems involves its ability to form gels upon hydration. When mixed with water, it swells significantly due to hydrogen bonding among hydroxyl groups within its molecular structure. This property makes it effective as a thickening agent in food products and as a drug delivery vehicle in pharmaceuticals.

Process Data

  • Viscosity: The viscosity increases significantly upon hydration due to polymer chain entanglement.
  • Gel Formation: The formation of gels can be controlled by adjusting pH and concentration.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white powder.
  • Solubility: Soluble in water; forms viscous solutions.
  • Viscosity: High viscosity solutions; viscosity depends on concentration.

Chemical Properties

  • pH Stability: Stable across a wide pH range but may degrade under extreme acidic or alkaline conditions.
  • Thermal Stability: Exhibits thermal degradation at elevated temperatures; grafted copolymers show enhanced stability compared to native glucomannan .
Applications

Glucomannan has diverse applications across various fields:

  1. Food Industry: Used as a thickener, emulsifier, and stabilizer in sauces, dressings, and dairy products.
  2. Pharmaceuticals: Employed as a drug delivery agent due to its biocompatibility; used in controlled release systems.
  3. Biomedical Applications: Utilized in tissue engineering and wound dressings due to its gel-forming properties and biodegradability .
  4. Cosmetics: Incorporated into skincare products for its moisturizing properties.

Properties

CAS Number

37220-17-0

Product Name

Glucomannan polysaccharide from Konjac

Molecular Formula

C12H22O11

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